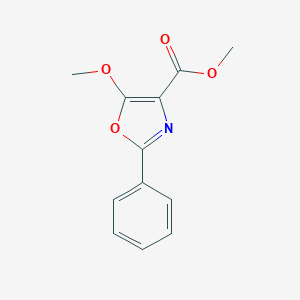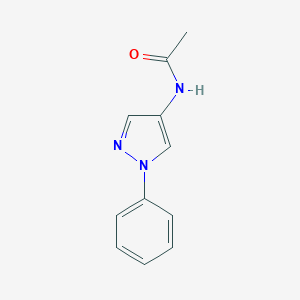![molecular formula C17H14N2 B180970 4-[(E)-2-quinolin-7-ylethenyl]aniline CAS No. 54-83-1](/img/structure/B180970.png)
4-[(E)-2-quinolin-7-ylethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-quinolin-7-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties, making it an essential component in various research studies.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-quinolin-7-ylethenyl]aniline is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to bind to DNA and inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to interact with specific proteins in the brain, leading to the improvement of cognitive function in patients with Alzheimer's disease and Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to improve cognitive function in patients with Alzheimer's disease and Parkinson's disease. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages that make it an essential component in various lab experiments. It is easy to synthesize and can be obtained in high yields. 4-[(E)-2-quinolin-7-ylethenyl]aniline is also stable and has a long shelf life, making it easy to store and transport. However, 4-[(E)-2-quinolin-7-ylethenyl]aniline has some limitations, including its high cost and limited availability. In addition, the toxicity of 4-[(E)-2-quinolin-7-ylethenyl]aniline has not been fully studied, making it important to handle the compound with caution.
Direcciones Futuras
There are several future directions for the use of 4-[(E)-2-quinolin-7-ylethenyl]aniline in scientific research. One potential area is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area is the development of new fluorescent sensors for the detection of metal ions. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline could be used in the development of new materials for use in OLEDs and OFETs.
Conclusion
In conclusion, 4-[(E)-2-quinolin-7-ylethenyl]aniline, or 4-[(E)-2-quinolin-7-ylethenyl]aniline, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to be effective in the development of fluorescent sensors, OLEDs, and OFETs. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to have potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While 4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages, including its stability and ease of synthesis, it also has some limitations, including its high cost and limited availability. Future research directions for 4-[(E)-2-quinolin-7-ylethenyl]aniline include the development of new drugs and materials for use in various scientific applications.
Métodos De Síntesis
The synthesis of 4-[(E)-2-quinolin-7-ylethenyl]aniline involves the reaction of 4-chloroaniline with 2-quinolinecarboxaldehyde in the presence of a base. The product obtained is then purified using column chromatography. This method has been widely used in various research studies and has been found to be effective in producing high yields of 4-[(E)-2-quinolin-7-ylethenyl]aniline.
Aplicaciones Científicas De Investigación
4-[(E)-2-quinolin-7-ylethenyl]aniline has been extensively used in scientific research due to its unique chemical properties. It has been found to be effective in the development of fluorescent sensors for the detection of metal ions such as copper, zinc, and mercury. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
54-83-1 |
|---|---|
Nombre del producto |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-9-6-13(7-10-16)3-4-14-5-8-15-2-1-11-19-17(15)12-14/h1-12H,18H2/b4-3+ |
Clave InChI |
QAQIFRYHRUVXEJ-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)
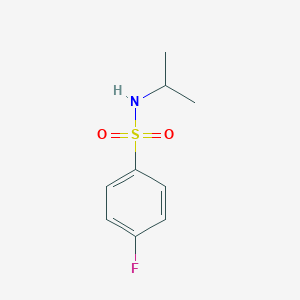
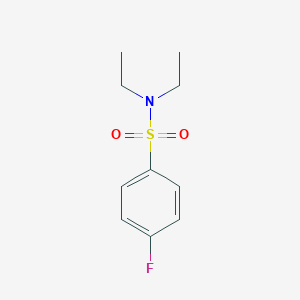

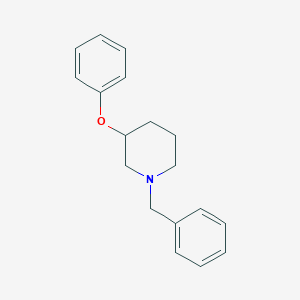
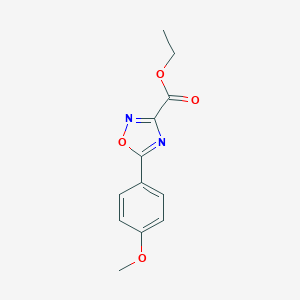

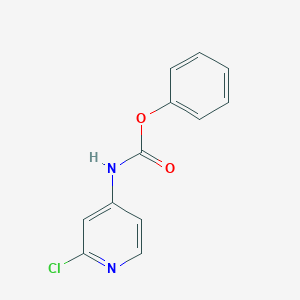

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
